molecular formula C24H30N2O9 B5205973 Oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

Oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B5205973
M. Wt: 490.5 g/mol
InChI Key: FJJFCGHKAGIOKE-UHFFFAOYSA-N
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Description

Oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 2-phenoxyacetic acid with 4-[(2,4,5-trimethoxyphenyl)methyl]piperazine under specific conditions. The reaction is often catalyzed by a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The phenoxy and piperazine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.

Scientific Research Applications

Oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting proteins involved in this process . The compound’s structure allows it to bind to these targets, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-1-[4-(benzyl)piperazin-1-yl]ethanone
  • 2-phenoxy-1-[4-(methyl)piperazin-1-yl]ethanone
  • 2-phenoxy-1-[4-(phenyl)piperazin-1-yl]ethanone

Uniqueness

Oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone is unique due to the presence of the 2,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5.C2H2O4/c1-26-19-14-21(28-3)20(27-2)13-17(19)15-23-9-11-24(12-10-23)22(25)16-29-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-8,13-14H,9-12,15-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJFCGHKAGIOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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